![molecular formula C30H21N3O2S2 B283129 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283129.png)
3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one, also known as BZT-5, is a chemical compound that has been studied for its potential use as a psychoactive drug. BZT-5 belongs to the class of compounds known as phenyltropanes, which are structurally similar to cocaine and other stimulant drugs. In recent years, BZT-5 has gained attention as a potential treatment for various neurological disorders due to its unique chemical structure and mechanism of action.
Mecanismo De Acción
3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one works by inhibiting the reuptake of dopamine in the brain, which leads to an increase in dopamine levels. Dopamine is a neurotransmitter that plays a key role in reward and motivation, and increased dopamine levels have been associated with improved mood and reduced symptoms of depression. 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one also has a high affinity for the dopamine transporter, which may contribute to its effects on dopamine release.
Biochemical and Physiological Effects:
3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to have a number of biochemical and physiological effects in animal studies. The compound has been shown to increase dopamine release in the brain, which may help to alleviate symptoms of Parkinson's disease and depression. 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance abuse disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one in laboratory experiments is its unique chemical structure, which may allow for the development of new treatments for neurological disorders. However, the synthesis of 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is complex and challenging, which may limit its use in laboratory settings. Additionally, the potential for abuse and addiction associated with 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one may limit its use in human clinical trials.
Direcciones Futuras
There are several potential future directions for research on 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one. One area of interest is the development of new treatments for Parkinson's disease and depression. 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has shown promise in animal studies as a potential treatment for these conditions, and future research may focus on optimizing the compound for use in humans. Another area of interest is the potential use of 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one as a treatment for substance abuse disorders. Further research is needed to determine the safety and efficacy of 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one in humans for this indication. Overall, 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one represents a promising area of research for the development of new treatments for neurological disorders.
Métodos De Síntesis
The synthesis of 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is a complex process that involves several steps. The first step involves the reaction of 2-aminothiophenol with benzaldehyde to form 2-benzylideneaminothiophenol. This intermediate is then reacted with 1,3-diphenylpropanedione to form the final product, 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one. The synthesis of 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is challenging due to the complex structure of the compound and the need for high purity.
Aplicaciones Científicas De Investigación
3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been studied extensively for its potential use as a treatment for various neurological disorders, including Parkinson's disease, depression, and addiction. The compound has been shown to increase dopamine release in the brain, which may help to alleviate symptoms of Parkinson's disease and depression. 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance abuse disorders.
Propiedades
Fórmula molecular |
C30H21N3O2S2 |
---|---|
Peso molecular |
519.6 g/mol |
Nombre IUPAC |
(7Z)-2-benzoyl-7-benzylidene-4,9-diphenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-8-one |
InChI |
InChI=1S/C30H21N3O2S2/c34-27(23-15-7-2-8-16-23)28-31-33(25-19-11-4-12-20-25)30(37-28)32(24-17-9-3-10-18-24)29(35)26(36-30)21-22-13-5-1-6-14-22/h1-21H/b26-21- |
Clave InChI |
UVTMXCMQHDUTKT-QLYXXIJNSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C3(S2)N(N=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C3(S2)N(N=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canónico |
C1=CC=C(C=C1)C=C2C(=O)N(C3(S2)N(N=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.